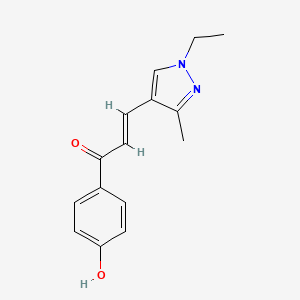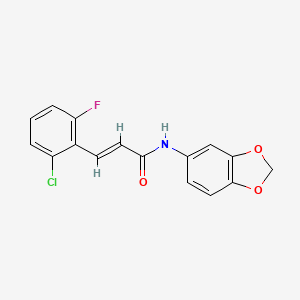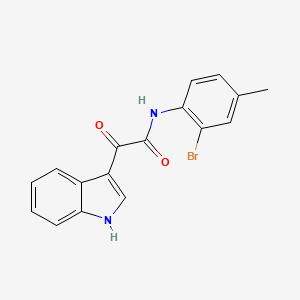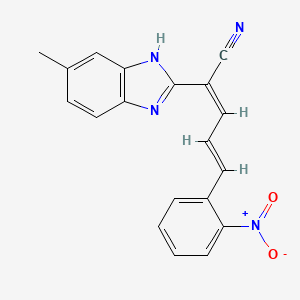![molecular formula C19H20FN3 B5335905 5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, which regulates a wide range of physiological processes. The activation of the CB1 receptor is associated with the psychoactive effects of cannabinoids, while the activation of the CB2 receptor is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. Studies have shown that this compound can produce a range of effects, including euphoria, relaxation, and altered perception of time and space. Additionally, this compound has been shown to have analgesic, anti-inflammatory, and antiemetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other receptors. However, one limitation of using this compound is its potential for abuse and dependence, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of mental health disorders. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, there is a need for continued research into the potential risks and benefits of using synthetic cannabinoids in both clinical and research settings.
Méthodes De Synthèse
The synthesis of 5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole involves a multi-step process that includes the reaction of 5-fluoroindole-3-carboxaldehyde with 2-(2-pyridinyl)-1-pyrrolidine in the presence of a reducing agent. The resulting intermediate is then treated with methylamine to yield the final product. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are involved in regulating pain, inflammation, and immune function. Additionally, this compound has been shown to have antipsychotic and anxiolytic effects, making it a promising candidate for the treatment of mental health disorders.
Propriétés
IUPAC Name |
5-fluoro-3-methyl-2-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c1-13-15-11-14(20)7-8-16(15)22-18(13)12-23-10-4-6-19(23)17-5-2-3-9-21-17/h2-3,5,7-9,11,19,22H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJVRJEMZMFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CN3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)
![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)

![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)



